molecular formula C20H17FN6O2S B2928711 2-((3-(4-fluorobenzyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)-N-(3-methoxyphenyl)acetamide CAS No. 863457-77-6

2-((3-(4-fluorobenzyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)-N-(3-methoxyphenyl)acetamide

Cat. No.: B2928711
CAS No.: 863457-77-6
M. Wt: 424.45
InChI Key: KAGKLTNTEAPGOC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound is a derivative of [1,2,3]triazolo[4,5-d]pyrimidine . The molecular formula is C18H14FN5O .


Synthesis Analysis

The synthesis of [1,2,3]triazolo[4,5-d]pyrimidine derivatives involves a variety of synthetic routes. Two typical modes of constructing these heterocyclic ring systems are cyclizing a heterocyclic diamine with a nitrite or reacting hydrazine hydrate with dicarbonyl 1,2,3-triazoles .


Chemical Reactions Analysis

The chemical reactions involving [1,2,3]triazolo[4,5-d]pyrimidine derivatives can be complex. For instance, carbodiimides obtained from aza-Wittig reactions of iminophosphorane with aromatic isocyanates can react with hydrazine to give selectively 6-amino-7H-1,2,3-triazolo[4,5-d]pyrimidin-7-ones .

Scientific Research Applications

Anticancer Potential

Research has identified compounds with structural similarities to the given chemical, showing remarkable anticancer effects. Xiao-meng Wang et al. (2015) explored derivatives replacing the acetamide group with alkylurea in a compound exhibiting potent antiproliferative activities against human cancer cell lines. The modification aimed to retain antiproliferative activity while reducing acute oral toxicity, demonstrating the potential of such compounds as effective anticancer agents with lower toxicity. This suggests that modifications around the core structure similar to the specified compound could yield promising anticancer therapies (Wang et al., 2015).

Radioligand for Imaging

F. Dollé et al. (2008) synthesized DPA-714, a compound designed for in vivo imaging using positron emission tomography (PET), thanks to a fluorine atom in its structure for labeling with fluorine-18. This research highlights the utility of such compounds in developing selective radioligands for imaging applications, potentially including the tracking and diagnosis of diseases at the molecular level (Dollé et al., 2008).

Affinity Towards Adenosine Receptors

Compounds related to the given structure have been studied for their affinity towards adenosine receptors, which play a crucial role in various physiological processes. L. Betti et al. (1999) investigated new amino derivatives of 1,2,3-triazolo[4,5-d]pyrimidines for their affinity towards A1 and A2A adenosine receptors, finding some compounds with high affinity and selectivity for the A1 receptor subtype. This research opens up possibilities for the development of therapeutic agents targeting adenosine receptors for conditions such as cardiovascular diseases and neurological disorders (Betti et al., 1999).

Antibacterial and Antimicrobial Activities

The exploration of novel heterocyclic compounds, including triazolo[4,3-a]pyrimidinones, has shown promising antibacterial activity against both Gram-positive and Gram-negative bacterial strains. S. Sanad et al. (2021) synthesized new thieno[2,3-b]pyridine-fused [1,2,4]triazolo[4,3-a]pyrimidinones, demonstrating potent inhibitory activities, potentially offering a new class of antibacterial agents (Sanad et al., 2021).

Properties

IUPAC Name

2-[3-[(4-fluorophenyl)methyl]triazolo[4,5-d]pyrimidin-7-yl]sulfanyl-N-(3-methoxyphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H17FN6O2S/c1-29-16-4-2-3-15(9-16)24-17(28)11-30-20-18-19(22-12-23-20)27(26-25-18)10-13-5-7-14(21)8-6-13/h2-9,12H,10-11H2,1H3,(H,24,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KAGKLTNTEAPGOC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)NC(=O)CSC2=NC=NC3=C2N=NN3CC4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H17FN6O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

424.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.